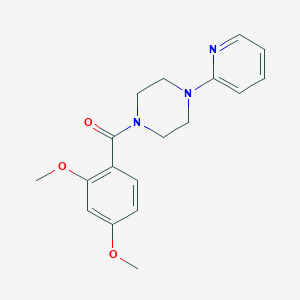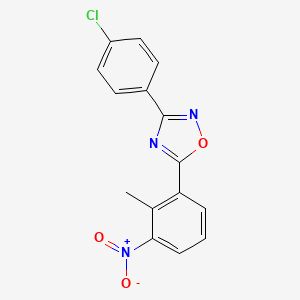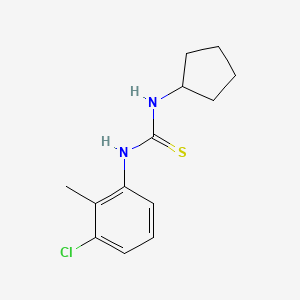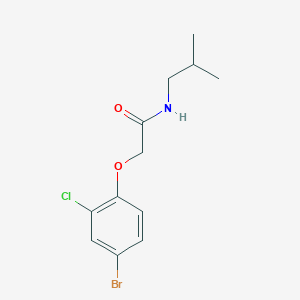![molecular formula C21H23N3O B5708371 3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole, commonly known as BPI, is a novel compound with potential applications in the field of medicinal chemistry. BPI is a small molecule that has been synthesized and studied extensively due to its unique chemical structure and potential therapeutic benefits. In
Mecanismo De Acción
The mechanism of action of BPI is not fully understood, but it is believed to act by binding to specific receptors in the body. In cancer cells, BPI has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In depression and anxiety disorders, BPI is believed to act by inhibiting the reuptake of serotonin, thereby increasing its levels in the brain.
Biochemical and Physiological Effects:
BPI has been shown to have various biochemical and physiological effects in the body. In cancer cells, BPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the AKT pathway. In depression and anxiety disorders, BPI has been shown to increase the levels of serotonin in the brain, thereby improving mood and reducing anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPI has several advantages for lab experiments such as its small molecular size, ease of synthesis, and potential therapeutic benefits. However, BPI also has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BPI is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on BPI. Firstly, further studies are needed to elucidate the mechanism of action of BPI in cancer cells and depression/anxiety disorders. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of BPI in vivo. Thirdly, BPI could be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic benefits. Lastly, BPI could be tested in combination with other drugs to investigate its synergistic effects in treating various diseases.
Conclusion:
In conclusion, BPI is a novel compound with potential applications in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, depression, and anxiety disorders. Further research is needed to fully understand the mechanism of action of BPI and to investigate its potential as a therapeutic agent.
Métodos De Síntesis
BPI can be synthesized using a multistep process that involves the condensation of indole with benzaldehyde to form an intermediate. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product, BPI. The purity and yield of the final product can be improved by employing various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety disorders. In cancer research, BPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety disorders, BPI has been shown to act as a potent serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and improving mood.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(14-18-15-22-20-9-5-4-8-19(18)20)24-12-10-23(11-13-24)16-17-6-2-1-3-7-17/h1-9,15,22H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGBCRWURGVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)



![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)

